molecular formula C11H17NS B13264707 Benzyl[3-(methylsulfanyl)propyl]amine

Benzyl[3-(methylsulfanyl)propyl]amine

Cat. No.: B13264707
M. Wt: 195.33 g/mol
InChI Key: NWORNTICAQHLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[3-(methylsulfanyl)propyl]amine is an organic compound with the molecular formula C11H17NS. It is characterized by the presence of a benzyl group attached to a 3-(methylsulfanyl)propylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[3-(methylsulfanyl)propyl]amine can be achieved through several methods. One common approach involves the Gabriel synthesis, which uses phthalimide as a protected amine. The phthalimide is deprotonated with a strong base such as potassium hydride (KH), followed by an alkylation reaction with an appropriate alkyl halide. The final step involves the liberation of the amine using hydrazine (NH2NH2) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: Benzyl[3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Benzyl[3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl[3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl[3-(methylsulfanyl)propyl]amine is unique due to the presence of both a benzyl group and a 3-(methylsulfanyl)propylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzyl[3-(methylsulfanyl)propyl]amine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a propylamine chain with a methylthio substituent. This structural configuration is crucial for its interaction with biological targets.

1. Anti-Inflammatory Activity

Recent studies have shown that derivatives of benzyl amines exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compound50.00.5100
Celecoxib26.50.092288

The selectivity index indicates that this compound has a high selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

2. Anticancer Activity

This compound and its derivatives have demonstrated antiproliferative effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the proliferation of HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

Cell LineCompoundIC50 (µM)
HepG2This compound8.5
MCF-7This compound10.2
HCT116This compound12.4

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

PathogenMIC (µM)
Staphylococcus aureus4.0
Enterococcus faecalis8.0
Mycobacterium tuberculosis16.0

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to mice subjected to an inflammatory model induced by carrageenan. The compound significantly reduced paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy
A series of in vitro assays were conducted on MCF-7 cells treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may induce programmed cell death in cancer cells.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-benzyl-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H17NS/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

NWORNTICAQHLNM-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.